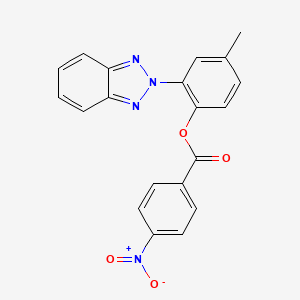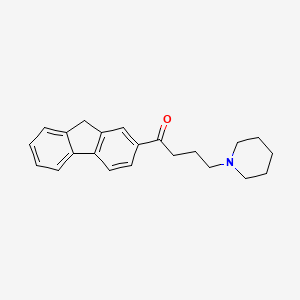![molecular formula C26H25N3O7 B11536229 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11536229.png)
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, formamido, and benzoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dimethoxybenzoate: Shares the methoxy and benzoate groups but lacks the formamido and acetamido functionalities.
Ethyl benzoate: Contains the benzoate group but differs in the ester and lacks additional functional groups.
Uniqueness
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C26H25N3O7 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C26H25N3O7/c1-33-20-12-10-19(14-23(20)35-3)25(31)27-16-24(30)29-28-15-17-9-11-21(22(13-17)34-2)36-26(32)18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,27,31)(H,29,30)/b28-15+ |
Clave InChI |
WFVSHYDIZXCDNC-RWPZCVJISA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)
![Methyl 2-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B11536166.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B11536169.png)

![2,6-bis(4-amino-3-bromo-5-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11536179.png)
![N-[(E)-(3-chlorophenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536183.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11536189.png)
![Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate](/img/structure/B11536193.png)
![methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11536207.png)

![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11536217.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B11536226.png)

